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molecular formula C11H10F6O B1298441 2-(3,5-Bis(trifluoromethyl)phenyl)propan-2-ol CAS No. 67570-38-1

2-(3,5-Bis(trifluoromethyl)phenyl)propan-2-ol

Cat. No. B1298441
M. Wt: 272.19 g/mol
InChI Key: CLPUBDXEFYRXMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06531597B2

Procedure details

A 185 ml stainless steel autoclave was charged under argon with 25 ml of dichloromethane, 22.30 ml (0.25 mol) of trifluoromethane sulfonic acid and 0.45 ml (25 mmol) of water. The autoclave was sealed and pressurized with 30 bar of carbon monoxide. Then under stirring a solution of 14.13 g (50 mmol) of 2-(3,5-bis-trifluoromethyl-phenyl)-propan-2-ol in 35 ml of dichloromethane was added with a pump within 50 min at 20° C. and the reaction mixture was stirred for additional 2 h. Thereafter the autoclave was vented and the biphasic reaction mixture was treated in an ice bath with a solution of 13.2 g of sodium hydroxide in 130 ml of water. The organic phase was removed and the aqueous phase was washed with dichloromethane. After filtration, 35 ml of 36.5% hydrochloric acid solution were added to the aqueous phase under stirring at 8-12° C. The resulting suspension was extracted twice with dicloromethane and, after drying with sodium sulfate, the organic phase was evaporated and the solid residue dried at room temperature and 10 mbar vacuum. 14.98 g of 2-(3,5-bis-trifluoromethylphenyl)-2-methyl-propionic acid were isolated as light brown crystals with m.p. 105.5-107° C. and 99.0% purity according to HPLC analysis.
[Compound]
Name
stainless steel
Quantity
185 mL
Type
reactant
Reaction Step One
Quantity
22.3 mL
Type
reactant
Reaction Step One
Name
Quantity
0.45 mL
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
14.13 g
Type
reactant
Reaction Step Three
Quantity
35 mL
Type
solvent
Reaction Step Three
Quantity
13.2 g
Type
reactant
Reaction Step Four
Name
Quantity
130 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
F[C:2](F)(F)S(O)(=O)=O.[C]=O.[F:11][C:12]([F:28])([F:27])[C:13]1[CH:14]=[C:15]([C:23](O)([CH3:25])[CH3:24])[CH:16]=[C:17]([C:19]([F:22])([F:21])[F:20])[CH:18]=1.[OH-:29].[Na+].[OH2:31]>ClCCl>[F:11][C:12]([F:28])([F:27])[C:13]1[CH:14]=[C:15]([C:23]([CH3:2])([CH3:25])[C:24]([OH:31])=[O:29])[CH:16]=[C:17]([C:19]([F:22])([F:21])[F:20])[CH:18]=1 |f:3.4,^3:8|

Inputs

Step One
Name
stainless steel
Quantity
185 mL
Type
reactant
Smiles
Name
Quantity
22.3 mL
Type
reactant
Smiles
FC(S(=O)(=O)O)(F)F
Name
Quantity
0.45 mL
Type
reactant
Smiles
O
Name
Quantity
25 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[C]=O
Step Three
Name
Quantity
14.13 g
Type
reactant
Smiles
FC(C=1C=C(C=C(C1)C(F)(F)F)C(C)(C)O)(F)F
Name
Quantity
35 mL
Type
solvent
Smiles
ClCCl
Step Four
Name
Quantity
13.2 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
130 mL
Type
reactant
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
the reaction mixture was stirred for additional 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The autoclave was sealed
ADDITION
Type
ADDITION
Details
was added with a pump within 50 min at 20° C.
Duration
50 min
CUSTOM
Type
CUSTOM
Details
the biphasic reaction mixture
CUSTOM
Type
CUSTOM
Details
The organic phase was removed
WASH
Type
WASH
Details
the aqueous phase was washed with dichloromethane
FILTRATION
Type
FILTRATION
Details
After filtration, 35 ml of 36.5% hydrochloric acid solution
ADDITION
Type
ADDITION
Details
were added to the aqueous phase
STIRRING
Type
STIRRING
Details
under stirring at 8-12° C
EXTRACTION
Type
EXTRACTION
Details
The resulting suspension was extracted twice with dicloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
after drying with sodium sulfate
CUSTOM
Type
CUSTOM
Details
the organic phase was evaporated
CUSTOM
Type
CUSTOM
Details
the solid residue dried at room temperature

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
FC(C=1C=C(C=C(C1)C(F)(F)F)C(C(=O)O)(C)C)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 14.98 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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